molecular formula C21H14N2O B14115337 10-(Isoquinolin-4-yl)-10H-phenoxazine

10-(Isoquinolin-4-yl)-10H-phenoxazine

Cat. No.: B14115337
M. Wt: 310.3 g/mol
InChI Key: TVVKOJXTAYGANA-UHFFFAOYSA-N
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Description

10-(Isoquinolin-4-yl)-10H-phenoxazine is a complex organic compound that features a phenoxazine core substituted with an isoquinoline group at the 10th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(Isoquinolin-4-yl)-10H-phenoxazine typically involves multi-step organic reactions. One common method includes the condensation of isoquinoline derivatives with phenoxazine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

10-(Isoquinolin-4-yl)-10H-phenoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the isoquinoline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydro derivatives.

Scientific Research Applications

10-(Isoquinolin-4-yl)-10H-phenoxazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe in bioimaging.

    Medicine: Explored for its antimalarial and anticancer properties.

    Industry: Utilized in the development of organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism by which 10-(Isoquinolin-4-yl)-10H-phenoxazine exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to DNA or proteins, altering their function and leading to therapeutic effects. The pathways involved often include modulation of cellular signaling and gene expression.

Comparison with Similar Compounds

Similar Compounds

    4’-(Isoquinolin-4-yl)-2,2’6’,2’'-terpyridine: Shares the isoquinoline moiety but differs in the core structure.

    Isoquinoline phenyl derivatives: Similar in having the isoquinoline group but with different substituents.

Uniqueness

10-(Isoquinolin-4-yl)-10H-phenoxazine is unique due to its phenoxazine core, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics or electronic behavior.

Properties

Molecular Formula

C21H14N2O

Molecular Weight

310.3 g/mol

IUPAC Name

10-isoquinolin-4-ylphenoxazine

InChI

InChI=1S/C21H14N2O/c1-2-8-16-15(7-1)13-22-14-19(16)23-17-9-3-5-11-20(17)24-21-12-6-4-10-18(21)23/h1-14H

InChI Key

TVVKOJXTAYGANA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2N3C4=CC=CC=C4OC5=CC=CC=C53

Origin of Product

United States

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